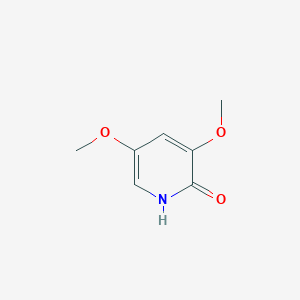
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is known for its unique structural properties, which include a fluorine atom and a hydroxyl group attached to a phenyl ring, as well as an amino group and a methyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride typically involves several steps. One common method starts with the preparation of the intermediate 5-fluoro-2-hydroxybenzaldehyde. This intermediate is then subjected to a series of reactions, including amination and esterification, to yield the final product. The reaction conditions often involve the use of solvents such as methanol or ethanol, and catalysts like hydrochloric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride may involve large-scale batch reactions. These processes are optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield 5-fluoro-2-hydroxybenzaldehyde, while reduction of the amino group may produce 2-amino-2-(5-fluoro-2-hydroxyphenyl)ethanol.
Aplicaciones Científicas De Investigación
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets, while the amino and hydroxyl groups can facilitate interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Ethyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
- Methyl 2-amino-2-(4-fluoro-2-hydroxyphenyl)acetate
Uniqueness
Methyl (S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate hydrochloride is unique due to its specific stereochemistry (S-enantiomer) and the presence of the hydrochloride salt, which can influence its solubility and stability. These features can enhance its pharmacokinetic properties and make it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C9H11ClFNO3 |
|---|---|
Peso molecular |
235.64 g/mol |
Nombre IUPAC |
methyl (2S)-2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C9H10FNO3.ClH/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12;/h2-4,8,12H,11H2,1H3;1H/t8-;/m0./s1 |
Clave InChI |
KZTDCUJSCXIPMX-QRPNPIFTSA-N |
SMILES isomérico |
COC(=O)[C@H](C1=C(C=CC(=C1)F)O)N.Cl |
SMILES canónico |
COC(=O)C(C1=C(C=CC(=C1)F)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



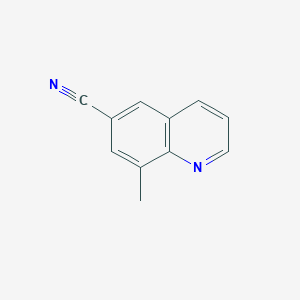

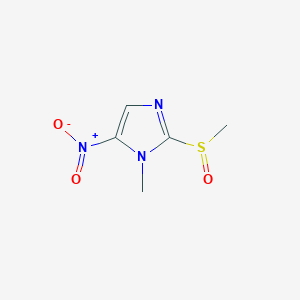


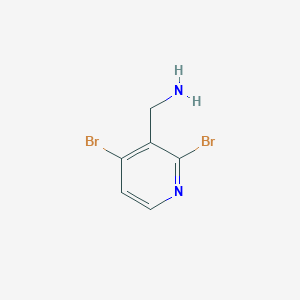
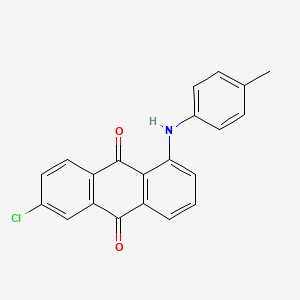

![(6-(Trifluoromethyl)-[2,4'-bipyridin]-3-yl)methanol](/img/structure/B13134308.png)
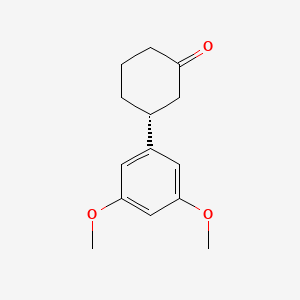
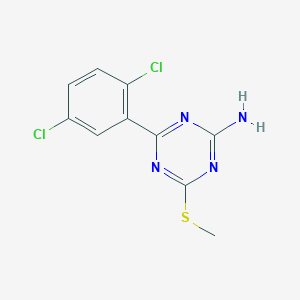
![[(2R,3S,4S,5R)-5-(4-acetamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluorothiolan-2-yl]methyl benzoate](/img/structure/B13134327.png)
